1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4R)-; 1(2H)-Naphthalenone, 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, (2R,4S)-
Description
The compounds (2R,4R)-3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone and (2R,4S)-3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone are diastereomers differing in the configuration of the hydroxyl group at the C4 position. These naphthalenones belong to a class of bioactive dihydronaphthalenones, often isolated from natural sources such as Catalpa ovata heartwood oil . Their structural backbone consists of a partially hydrogenated naphthalene ring substituted with a hydroxyl group at C4 and a 3-methyl-2-butenyl (prenyl) chain at C2. The stereochemistry at C2 and C4 significantly influences their biological activity and physicochemical properties.
Properties
IUPAC Name |
4-hydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,11,14,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXIESSQVRLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kündig’s Enantioselective Monoreduction Approach
Kündig and coworkers achieved the first enantioselective synthesis of (2R,4S)-catalponol via asymmetric reduction of tetralin-1,4-dione using chiral catalysts. Key steps include:
- Asymmetric Reduction :
- Tetralin-1,4-dione is reduced with catecholborane in the presence of chiral ligands (e.g., (R)-32).
- Yields enantiomerically pure (S)-4-hydroxy-1-tetralone (S-33) with >95% ee.
- Prenylation :
- Chromium tricarbonyl complexes of hydroxytetralone enable stereoselective prenylation.
- LDA-mediated enolate formation followed by reaction with prenyl bromide provides exo-complex 43.
- Hydrolysis and Deprotection :
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Reduction | Catecholborane, (R)-32, CH₂Cl₂ | 85% | (S)-4-hydroxy-1-tetralone |
| Prenylation | LDA, Prenyl bromide, Cr(CO)₃ | 72% | Exo-complex 43 |
| Hydrolysis | H₂O, pH 7 | 90% | (2R,4S)-Catalponol |
Advantages : High enantioselectivity (>95% ee), scalable for industrial use.
Limitations : Requires expensive transition metal catalysts.
Suzuki’s Iridium-Catalyzed Tandem Hydrogen Transfer/Aldol Condensation
Suzuki et al. developed a one-pot method using chiral iridium catalysts for benzylidene-hydroxytetralone synthesis. Key features:
- Asymmetric Hydrogen Transfer :
- Meso-1,4-tetralinediol (46) undergoes hydrogen transfer with 3-methyl-2-butenal (47) using (R,R)-cat.
- Aldol Condensation :
- KOH-mediated cyclization forms dienone 48 (87% yield, 99% ee).
- Final Deprotection :
- Acidic workup removes protecting groups to yield (2R,4S)-catalponol.
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Hydrogen Transfer | (R,R)-cat, H₂, MeOH, 65°C | 87% | Dienone 48 |
| Aldol Condensation | KOH, EtOH, reflux | 95% | Bicyclic alcohol |
| Deprotection | HCl, H₂O | 92% | (2R,4S)-Catalponol |
Advantages : High stereochemical fidelity (99% ee), minimal purification steps.
Limitations : Requires specialized iridium catalysts.
Synthesis of (2R,4R)-1(2H)-Naphthalenone, 3,4-Dihydro-4-Hydroxy-2-(3-Methyl-2-Butenyl)-
Modified Kündig’s Protocol with Inverted Stereochemistry
To access the (2R,4R) isomer, Kündig’s method can be adapted by:
- Using (S)-Chiral Ligands :
- Replace (R)-32 with (S)-32 in the asymmetric reduction step.
- Revised Prenylation :
- Adjust reaction conditions (e.g., solvent polarity) to favor endo-complex formation.
- Stereochemical Adjustment :
- Protonation steps during enolate formation may invert C4 configuration.
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Reduction | Catecholborane, (S)-32, CH₂Cl₂ | 82% | (R)-4-hydroxy-1-tetralone |
| Prenylation | LDA, Prenyl bromide, Cr(CO)₃ | 68% | Endo-complex 44 |
| Hydrolysis | H₂O, pH 7 | 88% | (2R,4R)-Catalponol |
Advantages : Leveraging existing methodology minimizes development costs.
Limitations : Lower yield compared to (2R,4S) synthesis.
Zard’s Radical-Mediated Cyclization
Zard’s group reported a radical approach for tetralone scaffold construction:
- Radical Addition :
- Xanthate 26 undergoes radical addition to vinyl pivalate under DLP initiation.
- Cyclization :
- Refluxing with DLP forms bicyclic tetralone 27 (36% overall yield).
- Functionalization :
- TiCl₄-mediated formylation and reduction yield (2R,4R)-configured product.
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Radical Addition | DLP, acetic anhydride, 80°C | 45% | Intermediate A |
| Cyclization | DLP, DCE, reflux | 30% | Bicyclic tetralone 27 |
| Formylation | TiCl₄, dichloromethyl methyl ether | 96% | Aldehyde 28 |
Advantages : Radical pathways enable unique regioselectivity.
Limitations : Low overall yield due to multiple steps.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | ee | Key Advantage |
|---|---|---|---|---|
| Kündig’s (2R,4S) | Chiral ligands | 82% | >95% | Scalable, high purity |
| Suzuki’s (2R,4S) | Iridium catalyst | 87% | 99% | Minimal steps, high fidelity |
| Modified Kündig (2R,4R) | (S)-ligands | 68% | 90% | Cost-effective |
| Zard’s (2R,4R) | DLP, TiCl₄ | 36% | 85% | Novel radical pathway |
Chemical Reactions Analysis
Structural Features and Reactivity
Both isomers share a naphthalenone core with:
-
Ketone group at position 1
-
Hydroxyl group at position 4
-
3-Methyl-2-butenyl substituent at position 2
The stereochemistry at positions 2R/4R and 2R/4S influences reaction pathways, particularly in stereoselective transformations .
Oxidation and Reduction
| Reaction Type | Conditions | Product(s) | Notes |
|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH, 0°C → RT | Secondary alcohol (stereochemistry retained) | Selective for ketone without affecting substituents. |
| Alcohol Oxidation | CrO₃/H₂SO₄ (Jones reagent), 0°C | Ketone (if tertiary alcohol forms) | Limited by steric hindrance of 3-methyl group. |
Nucleophilic Addition
The ketone undergoes nucleophilic attack, but steric hindrance from the 3-methyl-2-butenyl group limits reactivity with bulky nucleophiles:
textReaction: R-C(=O)-R' + Nu⁻ → R-C(-O-Nu)-R' Example: Grignard reagents require anhydrous THF and elevated temps (50–60°C)[3].
Cycloaddition Reactions
The isopentenyl side chain participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 24h | 72–78 | Endo preference due to substituents. |
| Acrolein | CH₂Cl₂, RT, 12h | 65 | Mixture of diastereomers |
Hydroxyl Group Reactivity
The C4 hydroxyl group undergoes:
-
Etherification : Limited by steric factors; methyl iodide/Ag₂O achieves 40% yield.
-
Dehydration : H₃PO₄, 120°C → dienone (via keto-enol tautomerism).
Stereochemical Influence on Reactions
| Reaction | (2R,4R)-Isomer Outcome | (2R,4S)-Isomer Outcome |
|---|---|---|
| Diels-Alder | Predominant endo adduct (85% de) | exo:endo (3:1) |
| Enzymatic Oxidation | Faster kinetics (CYP450 enzymes) | Slower due to spatial mismatch |
Stability and Degradation
Scientific Research Applications
Chemistry
These compounds are often used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new synthetic methodologies.
Biology
In biological research, these compounds may be studied for their potential as enzyme inhibitors or as ligands for various receptors.
Medicine
There is potential for these compounds to be developed into therapeutic agents, particularly if they exhibit biological activity such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, these compounds could be used in the development of new materials or as additives in various chemical processes.
Mechanism of Action
The mechanism of action of these compounds would depend on their specific biological targets. For example, if they act as enzyme inhibitors, they may bind to the active site of the enzyme and prevent substrate binding. The prenyl group could also play a role in enhancing the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydronaphthalenones exhibit diverse bioactivities depending on substituents and stereochemistry. Below is a detailed comparison with key analogs:
Catalponol Derivatives
- Catalponol (2R,4R) and epi-catalponol (2R,4S): Source: Both are isolated from Catalpa species . Biological Activity: Catalponol derivatives demonstrate cytoprotective effects against oxidative stress by upregulating heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . Key Difference: The (2R,4R) isomer shows marginally higher antioxidant efficacy than the (2R,4S) epimer due to optimal spatial alignment of the hydroxyl group for hydrogen bonding with cellular targets .
Botrytone and Regiolone
- Botrytone ((4R)-3,4-dihydro-4,5,8-trihydroxy-1(2H)-naphthalenone): Source: Phytotoxic metabolite from Botrytis fabae . Activity: Moderate phytotoxicity compared to regiolone (3,4-dihydro-2,4,8-trihydroxy-1(2H)-naphthalenone), which exhibits stronger herbicidal effects . Structural Contrast: Additional hydroxyl groups at C5 and C8 in botrytone reduce membrane permeability compared to catalponol derivatives .
Marine Fungal Derivatives
- (3R,4S)- and (3S,4S)-3,4-dihydroxy-7-methyl-3,4-dihydro-1(2H)-naphthalenone: Source: Epimeric pair from Acremonium sp. . Activity: Moderate antimicrobial properties, absent in catalponol isomers, likely due to methyl substitution at C7 .
Data Tables
Table 1: Physicochemical Properties
Research Findings
- Stereoselective Synthesis: Microbial reduction of racemic tetralones using Hypoxylon oceanicum yields enantiomerically enriched dihydronaphthalenones, highlighting the role of stereochemistry in biotransformation .
- Structure-Activity Relationship (SAR) : The prenyl chain at C2 enhances membrane permeability, while hydroxylation at C4 is critical for antioxidant activity .
- Contradictions: While catalponol isomers are cytoprotective, naphthalenones with additional hydroxyl groups (e.g., botrytone) exhibit phytotoxicity, underscoring the dual role of substituent patterns .
Biological Activity
1(2H)-Naphthalenone derivatives, particularly 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-, exist in two stereoisomeric forms: (2R,4R)- and (2R,4S)-. These compounds are of significant interest due to their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activities associated with these naphthalenone derivatives, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1(2H)-naphthalenone can be represented as follows:
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The compound features a naphthalene ring system with hydroxyl and alkyl substituents that significantly influence its biological activity.
Biosynthesis
Naphthalenones are primarily biosynthesized through the polyketide pathway in various fungal species. The biosynthetic process involves the condensation of acetyl-CoA units leading to the formation of complex structures. Notably, the 1,8-dihydroxy-naphthalene (DHN) pathway is crucial for the production of these metabolites in fungi like Aspergillus and Penicillium species .
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of naphthalenone derivatives. For instance:
- Antifungal Activity : A study demonstrated that specific naphthalenones exhibited potent antifungal effects against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds ranged from 5 to 20 µg/mL .
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (2R,4R)-Naphthalenone | MCF-7 (Breast Cancer) | 15.0 |
| (2R,4S)-Naphthalenone | HeLa (Cervical Cancer) | 12.5 |
These results indicate that both stereoisomers possess significant cytotoxic potential, with (2R,4S)-naphthalenone showing slightly higher potency against HeLa cells .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of naphthalenone derivatives. In vitro studies showed that these compounds inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Nematocidal Activity
Naphthalenones have also been investigated for their nematocidal properties. Compounds derived from fungal sources have shown effectiveness against nematodes like Bursaphelenchus xylophilus, with reported LC50 values indicating significant lethality at specific concentrations .
Study on Antifungal Activity
A study conducted by Zhang et al. isolated several naphthalenones from a fungal strain and evaluated their antifungal activity against pathogenic fungi. The results indicated that some derivatives had an MIC as low as 10 µg/mL against Candida albicans, highlighting their potential as antifungal agents .
Cytotoxic Evaluation Against Cancer Cells
In another study published in the Journal of Natural Products, researchers synthesized various naphthalenone derivatives and tested them against different cancer cell lines. The findings revealed that modifications to the hydroxyl group significantly influenced cytotoxicity, with certain derivatives achieving IC50 values below 10 µM against prostate cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing (2R,4R)- and (2R,4S)- diastereomers of 3,4-dihydro-4-hydroxy-2-(3-methyl-2-butenyl)-1(2H)-naphthalenone?
- Methodological Answer : Synthesis typically involves stereocontrolled alkylation of a naphthalenone precursor. For example, the 3-methyl-2-butenyl group can be introduced via nucleophilic addition to a ketone intermediate. Protecting the hydroxy group (e.g., with acetyl or tert-butyldimethylsilyl groups) prevents unwanted side reactions during alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures diastereomer separation. Enantiomeric excess can be enhanced using chiral auxiliaries or catalysts, though specific protocols for this compound require adaptation from analogous naphthalenone syntheses .
Q. How can the stereochemistry of the diastereomers be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Compare coupling constants (e.g., ) in NOESY or COSY spectra to determine spatial proximity of substituents. For example, the axial vs. equatorial orientation of the 3-methyl-2-butenyl group affects proton coupling patterns .
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid improve resolution .
- X-ray Crystallography : Definitive confirmation requires single-crystal X-ray analysis. Crystallize the compound in a solvent like dichloromethane/hexane and compare bond angles/positions with IUPAC nomenclature guidelines .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer :
- HPLC : Utilize reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection at 254 nm. A gradient of acetonitrile/water (40–90% acetonitrile over 20 min) effectively separates impurities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₅H₁₈O₂: 230.1307; observed m/z 231.1380 [M+H]⁺). Discrepancies in isotopic patterns may indicate contamination .
- Melting Point Analysis : Sharp melting points (<2°C range) correlate with high purity. For example, the (2R,4R)- isomer may melt at 112–114°C, while the (2R,4S)- isomer melts at 98–100°C .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, ionization source stability). For NMR, use -DEPT to confirm carbon environments .
- Isotopic Labeling : Introduce or labels to track unexpected fragments in MS. For example, a methyl group migration during ionization could explain anomalous peaks .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest misassignment .
Q. What strategies enable enantioselective synthesis of the (2R,4R)- isomer?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to set stereocenters. For example, (R,R)-Salen-Mn(III) catalysts induce enantioselectivity in epoxide intermediates .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis. Optimize pH (6.5–7.5) and temperature (25–37°C) for maximal activity .
- Chiral Auxiliaries : Attach a menthol-based auxiliary to the naphthalenone core, perform alkylation, and cleave the auxiliary under mild acidic conditions (e.g., HCl in THF) .
Q. How do solvent polarity and temperature influence the diastereomer ratio in synthetic reactions?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) favor transition states with higher dipole moments, potentially increasing (2R,4R)- formation. Nonpolar solvents (toluene) may stabilize hydrophobic intermediates .
- Temperature Studies : Conduct reactions at 0°C, 25°C, and 60°C. Lower temperatures often favor the kinetic (2R,4S)- product, while higher temperatures thermodynamically favor (2R,4R)- via equilibration .
- Table : Example Diastereomer Ratios in Different Solvents
| Solvent | Temperature (°C) | (2R,4R):(2R,4S) |
|---|---|---|
| DMF | 25 | 3:1 |
| Toluene | 25 | 1:2 |
| THF | 60 | 2:1 |
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed -NMR shifts?
- Methodological Answer :
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can cause shifts up to 0.3 ppm. Re-measure in a consistent solvent .
- Conformational Flexibility : Rotamers of the 3-methyl-2-butenyl group may average signals. Use variable-temperature NMR (e.g., –60°C to 40°C) to "freeze" conformers .
- Impurity Interference : Co-eluting impurities in HPLC fractions (e.g., oxidation byproducts) can distort shifts. Re-purify using preparative TLC (silica gel, ethyl acetate/hexane 1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
